molecular formula C8H14Cl2N2 B043698 N,N-Dimethyl-m-phenylenediamine dihydrochloride CAS No. 3575-32-4

N,N-Dimethyl-m-phenylenediamine dihydrochloride

Cat. No. B043698
CAS RN: 3575-32-4
M. Wt: 172.65 g/mol
InChI Key: BZJPIQKDEGXVFG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-m-phenylenediamine dihydrochloride is a compound with the molecular formula C8H12N2·2HCl . It is an azoreduction product of acid orange 52 (AO52) . It is used in the oxidase test, which differentiates bacteria based on their ability to utilize the dye . It is also used to measure the antioxidant potential .


Synthesis Analysis

N,N-Dimethyl-m-phenylenediamine dihydrochloride can be used to produce N-(4,5,6-trimethoxy-2,4-dimethyl-tetrahydro-pyran-3-yl)-formamide with 4,5,6-trimethoxy-2,4-dimethyl-tetrahydro-pyran-3-ylamine . This reaction requires the solvent tetrahydrofuran . It is also applied as a selective formylating agent for one of two amino groups in such basic amino acids as ornithine or lysine .


Molecular Structure Analysis

The molecular structure of N,N-Dimethyl-m-phenylenediamine dihydrochloride is represented by the SMILES string Cl.Cl.CN(C)C1=CC=CC(N)=C1 . The InChI Key for this compound is BZJPIQKDEGXVFG-UHFFFAOYSA-N .


Chemical Reactions Analysis

N,N-Dimethyl-m-phenylenediamine dihydrochloride is involved in a variety of redox reactions . Its oxidation reaction with H2O2 in the presence of an iron (III) catalyst has been used for the spectrophotometric detection of trace quantities of iron (III) .


Physical And Chemical Properties Analysis

N,N-Dimethyl-m-phenylenediamine dihydrochloride appears as crystals or powder or crystalline powder or lumps or fused solid . It is soluble in water, chloroform, and dichloromethane, and slightly soluble in ethyl acetate . The color ranges from white to cream to yellow to pale brown or blue to pink to pale gray to gray .

Safety And Hazards

N,N-Dimethyl-m-phenylenediamine dihydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . It should be stored away from oxidizing agents, in a cool, dry, and well-ventilated condition .

Future Directions

N,N-Dimethyl-m-phenylenediamine dihydrochloride can be used to produce N-(4,5,6-trimethoxy-2,4-dimethyl-tetrahydro-pyran-3-yl)-formamide with 4,5,6-trimethoxy-2,4-dimethyl-tetrahydro-pyran-3-ylamine . This reaction will need solvent tetrahydrofuran . It is applied as a selective formylating agent for one of two amino groups in such basic amino acids as ornithine or lysine .

properties

IUPAC Name

3-N,3-N-dimethylbenzene-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-10(2)8-5-3-4-7(9)6-8;;/h3-6H,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJPIQKDEGXVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2836-04-6 (Parent)
Record name 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9063089
Record name 1,3-Benzenediamine, N,N-dimethyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-m-phenylenediamine dihydrochloride

CAS RN

3575-32-4
Record name 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediamine, N,N-dimethyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylbenzene-1,3-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.630
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-m-phenylenediamine dihydrochloride
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N,N-Dimethyl-m-phenylenediamine dihydrochloride
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Reactant of Route 6
N,N-Dimethyl-m-phenylenediamine dihydrochloride

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